molecular formula C24H23N5O5S B14120688 (Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B14120688
M. Wt: 493.5 g/mol
InChI Key: JRMYTLFRYPKOGI-FPLPWBNLSA-N
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Description

The compound (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidinone, pyrazole, thiophene, and trimethoxyphenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the pyrimidinone and thiophene groups. The final step involves the formation of the prop-2-enamide linkage with the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with efficient purification steps. Techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: Potential pharmaceutical applications include drug development for targeting specific diseases.

    Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H23N5O5S

Molecular Weight

493.5 g/mol

IUPAC Name

(Z)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H23N5O5S/c1-14-10-22(31)27-24(25-14)29-20(13-16(28-29)19-6-5-9-35-19)26-21(30)8-7-15-11-17(32-2)23(34-4)18(12-15)33-3/h5-13H,1-4H3,(H,26,30)(H,25,27,31)/b8-7-

InChI Key

JRMYTLFRYPKOGI-FPLPWBNLSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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